

CAY10502: A Potent Inhibitor of VEGF-Induced Angiogenesis

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Compound of Interest

Compound Name: CAY10502

Cat. No.: B049900

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Application Note

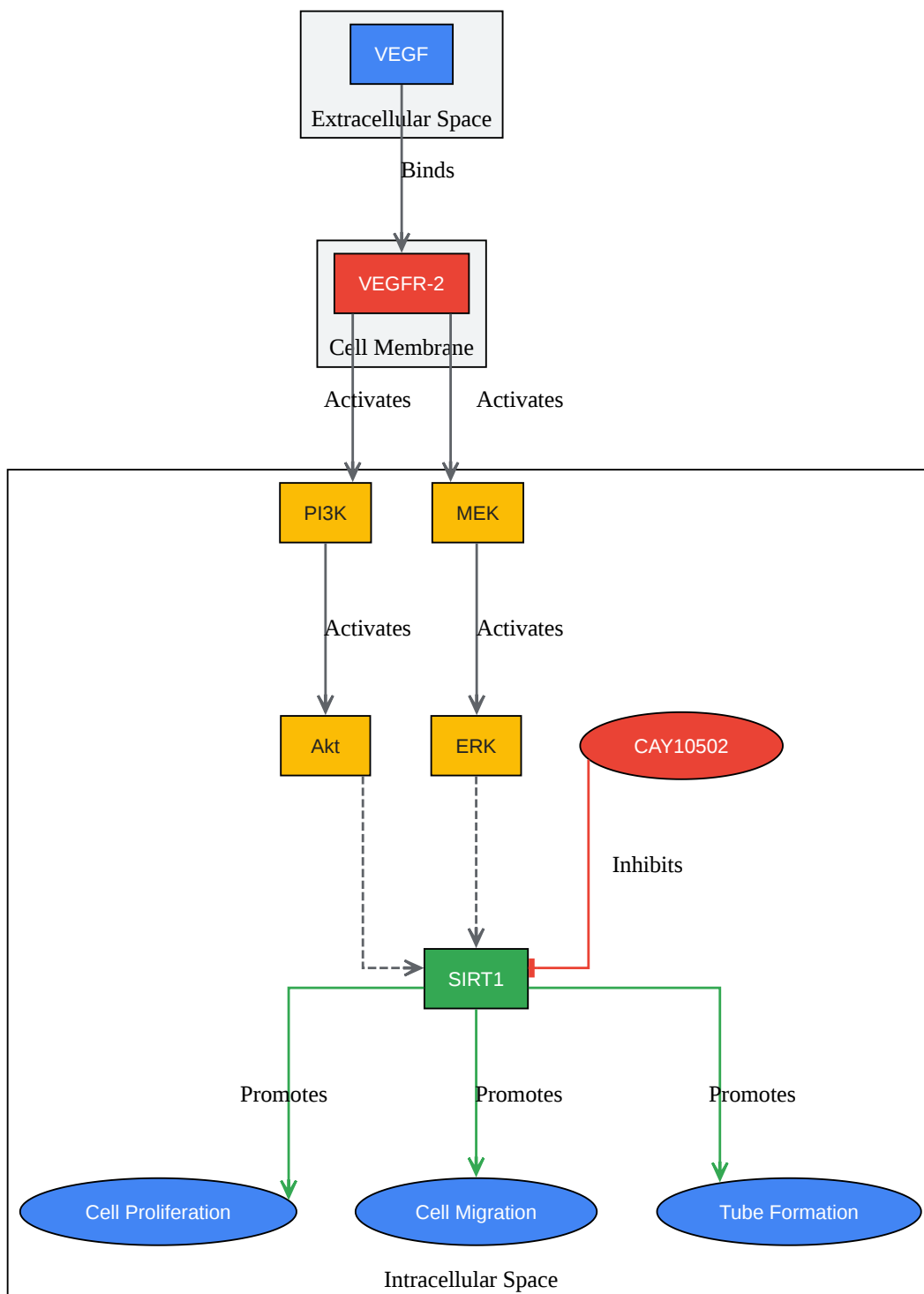
Introduction

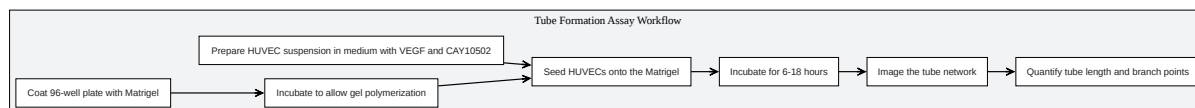
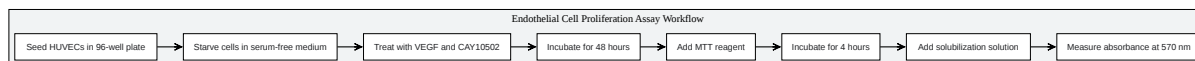
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis by binding to its receptor, VEGFR-2, on endothelial cells. The activation of VEGFR-2 triggers a cascade of downstream signaling pathways, leading to endothelial cell proliferation, migration, and tube formation – all essential steps in the angiogenic process. **CAY10502** is a potent and selective inhibitor of Sirtuin-1 (SIRT1), a class III histone deacetylase that has been identified as a critical regulator of angiogenesis. This document provides detailed application notes and protocols for utilizing **CAY10502** to inhibit VEGF-induced angiogenesis in research settings.

Mechanism of Action

CAY10502 exerts its anti-angiogenic effects by inhibiting the activity of SIRT1. SIRT1 plays a pro-angiogenic role by deacetylating and activating various transcription factors and signaling proteins involved in the VEGF signaling pathway. By inhibiting SIRT1, **CAY10502** disrupts these downstream signaling events, ultimately leading to the suppression of endothelial cell proliferation, migration, and the formation of capillary-like structures. The binding of VEGF to VEGFR-2 initiates a signaling cascade that includes pathways such as PI3K/Akt and MEK/ERK, which are crucial for the various cellular responses in angiogenesis.^[1] SIRT1 is

known to modulate the activity of key players in these pathways. Therefore, inhibition of SIRT1 by **CAY10502** presents a targeted approach to attenuate VEGF-driven angiogenesis.





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References

- 1. SIRT1 mediated inhibition of VEGF/VEGFR2 signaling by Resveratrol and its relevance to choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAY10502: A Potent Inhibitor of VEGF-Induced Angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049900#cay10502-for-inhibiting-vegf-induced-angiogenesis]

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